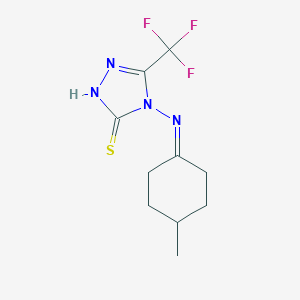
N-(1,5-dimethylhexyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethylhexyl)-3-methoxybenzamide, also known as DMH-1, is a small molecule inhibitor that targets the BMP (bone morphogenetic protein) signaling pathway. The BMP pathway is involved in various biological processes, including embryonic development, tissue homeostasis, and bone formation. DMH-1 has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular disorders.
Mecanismo De Acción
N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits the BMP signaling pathway by binding to the BMP type I receptors, ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, migration, and differentiation.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits cell growth and induces apoptosis. In fibrotic tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide reduces collagen deposition and inhibits myofibroblast differentiation. In cardiovascular tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide improves cardiac function and reduces cardiac fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,5-dimethylhexyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for the BMP signaling pathway. However, N-(1,5-dimethylhexyl)-3-methoxybenzamide has some limitations, including its low solubility in water and its potential toxicity in high concentrations.
Direcciones Futuras
There are several future directions for N-(1,5-dimethylhexyl)-3-methoxybenzamide research. One direction is to investigate the potential therapeutic applications of N-(1,5-dimethylhexyl)-3-methoxybenzamide in other diseases, such as osteoporosis and pulmonary hypertension. Another direction is to develop more potent and selective inhibitors of the BMP signaling pathway. Additionally, the combination of N-(1,5-dimethylhexyl)-3-methoxybenzamide with other therapeutic agents could be explored for potential synergistic effects. Finally, the development of N-(1,5-dimethylhexyl)-3-methoxybenzamide analogs with improved pharmacokinetic properties could enhance its therapeutic potential.
Métodos De Síntesis
N-(1,5-dimethylhexyl)-3-methoxybenzamide can be synthesized through a multi-step process starting with commercially available chemicals. The first step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethylhexan-1-amine to obtain the corresponding amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-(1,5-dimethylhexyl)-3-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been extensively studied in various scientific research fields. In cancer research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. N-(1,5-dimethylhexyl)-3-methoxybenzamide has also been shown to have anti-fibrotic effects in liver and lung fibrosis. In cardiovascular research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to improve cardiac function and reduce cardiac fibrosis in heart failure models.
Propiedades
Nombre del producto |
N-(1,5-dimethylhexyl)-3-methoxybenzamide |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
3-methoxy-N-(6-methylheptan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-8-13(3)17-16(18)14-9-6-10-15(11-14)19-4/h6,9-13H,5,7-8H2,1-4H3,(H,17,18) |
Clave InChI |
KSORRBJGVNOIRB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
SMILES canónico |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)




![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)
